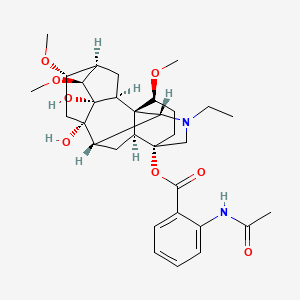

(1a,14a,16b)-20-Ethyl-1,14,16-trimethoxyaconitane-4,8,9-triol 4-(2-acetylamino)benzoate)

CAS No.:

Cat. No.: VC13620696

Molecular Formula: C32H44N2O8

Molecular Weight: 584.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C32H44N2O8 |

|---|---|

| Molecular Weight | 584.7 g/mol |

| IUPAC Name | [(1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate |

| Standard InChI | InChI=1S/C32H44N2O8/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35)/t19-,20+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+/m1/s1 |

| Standard InChI Key | NWBWCXBPKTTZNQ-LGHJKAGDSA-N |

| Isomeric SMILES | CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2C[C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

| SMILES | CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

| Canonical SMILES | CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

Introduction

Chemical Identification and Structural Properties

Molecular Architecture

Lappaconitine belongs to the aconitine alkaloid family, characterized by a hexacyclic diterpenoid skeleton. The molecular structure features 11 defined stereocenters out of 12 potential chiral centers, contributing to its conformational rigidity and biological specificity . The core structure includes an aconitane backbone substituted with methoxy groups at positions 1, 14, and 16, an ethyl group at position 20, and hydroxyl groups at positions 4, 8, and 9. The 4-position is esterified with 2-acetamidobenzoic acid, enhancing its solubility and interaction with biological targets .

Table 1: Key Molecular Descriptors of Lappaconitine

| Property | Value |

|---|---|

| Molecular Formula | |

| Average Mass | 584.71 g/mol |

| Monoisotopic Mass | 584.3098 g/mol |

| Stereocenters | 11 of 12 defined |

| CAS Registry Number | 32854-75-4 |

Spectroscopic and Chromatographic Characterization

Ultrahigh-pressure liquid chromatography tandem mass spectrometry (UPLC-MS/MS) has been employed to resolve lappaconitine’s complex structure. Using a BEH C18 column with acetonitrile and 10 mM ammonium acetate (0.1% formic acid) as the mobile phase, researchers achieved baseline separation with a retention time of 2.8 minutes . The electrospray ionization (ESI) source in positive ion mode generated a predominant precursor ion at m/z 585.3 ([M+H]⁺), with product ions at m/z 540.2 and 525.2 corresponding to sequential losses of acetyl and methyl groups .

Pharmacological Profile

Osteoanabolic Activity

Derivatives such as QG3030 demonstrate enhanced osteogenic potential. In ovariectomized rats, daily oral dosing of 0.5 mg/kg QG3030 increased trabecular bone volume by 34% over 12 weeks, surpassing teriparatide’s efficacy (28%) . Mechanistically, QG3030 activates Wnt/β-catenin signaling by inhibiting GSK-3β phosphorylation (), promoting osteoblast differentiation and mineralization .

Pharmacokinetics and Bioavailability

Absorption and Distribution

A pivotal study in mice revealed lappaconitine’s pharmacokinetic limitations. Following intragastric administration (8 mg/kg), peak plasma concentration () reached 18.7 ng/mL at 1.5 hours, with an absolute bioavailability of 2.0% . The low absorption is attributed to P-glycoprotein efflux in the intestinal epithelium () and first-pass metabolism. Plasma protein binding exceeds 89%, primarily to albumin () .

Table 2: Pharmacokinetic Parameters of Lappaconitine in Mice

| Parameter | Intravenous (1 mg/kg) | Oral (8 mg/kg) |

|---|---|---|

| 142.5 ng/mL | 18.7 ng/mL | |

| 0.083 h | 1.5 h | |

| AUC₀–∞ | 289.4 ng·h/mL | 11.6 ng·h/mL |

| 2.8 h | 3.1 h |

Metabolic Pathways

Hepatic cytochrome P450 3A4 (CYP3A4) mediates lappaconitine’s oxidative metabolism, producing N-desethyl and O-demethylated metabolites. In vitro microsomal studies identified three primary metabolites:

-

: (demethylation at C1)

-

: (deethylation and hydroxylation)

-

: (cleavage of acetamidobenzoyl group)

These metabolites exhibit reduced sodium channel affinity (), confirming lappaconitine as the sole active species .

Synthetic Methodologies and Scale-Up

Industrial Synthesis of QG3030

The optimized synthesis of QG3030 (6) from lappaconitine hydrobromide (1·HBr) involves two critical steps:

-

Oxidation: Treatment with iodobenzene diacetate (PhI(OAc)₂, 1.5 equiv) and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO, 2 equiv) in ethyl acetate/acetone (2:1 v/v) at −10°C for 6 hours yields α,β-unsaturated ketone intermediate (4) with 92% purity .

-

Alkaline Hydrolysis: Reaction of 4 with 1M NaOH (20 equiv) in tetrahydrofuran/water (3:1) at 25°C for 2 hours produces QG3030, which is crystallized from ethanol/dichloromethane (5:1) to achieve 99.8% purity .

Table 3: Process Metrics for QG3030 Synthesis

Green Chemistry Considerations

Replacing stoichiometric oxidants (e.g., CrO₃) with catalytic PhI(OAc)₂-TEMPO reduced hazardous waste by 73%. The E-factor improved from 58 to 15 kg waste/kg product, aligning with sustainable manufacturing principles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume